

Spectroscopic Analysis of 2,4-Dimethylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylthiazole

Cat. No.: B1360104

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This guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethylthiazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-dimethylthiazole**.

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dimethylthiazole**

Chemical Shift (ppm)	Multiplicity	Assignment
2.41	s	CH_3 at C4
2.65	s	CH_3 at C2
6.78	s	H at C5

Source: SpectraBase, Wiley[1]

Table 2: ^{13}C NMR Spectroscopic Data for **2,4-Dimethylthiazole**

Chemical Shift (ppm)	Assignment
19.1	CH ₃ at C2
19.4	CH ₃ at C4
112.9	C5
150.8	C4
165.1	C2

Source: SpectraBase, Wiley[1]

Table 3: Infrared (IR) Spectroscopy Data for **2,4-Dimethylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Medium	C-H stretch (alkane)
1550	Strong	C=N stretch (thiazole)
1440	Medium	C-H bend (alkane)
1370	Medium	C-H bend (alkane)
810	Strong	C-H out-of-plane bend

Source: NIST Mass Spectrometry Data Center[1]

Table 4: Mass Spectrometry (MS) Data for **2,4-Dimethylthiazole**

m/z	Relative Intensity (%)	Assignment
113	99.99	[M] ⁺
72	88.90	[M - C ₂ H ₃ N] ⁺
45	32.20	[C ₂ H ₃ N] ⁺
39	20.20	[C ₃ H ₃] ⁺

Source: NIST Mass Spectrometry Data Center[\[1\]](#)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
[\[2\]](#)

- Sample Preparation: For ^1H NMR, dissolve 5-25 mg of **2,4-dimethylthiazole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6).[\[3\]](#)[\[4\]](#) For ^{13}C NMR, a more concentrated sample of 50-100 mg is typically required.[\[3\]](#) The sample is placed in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.[\[3\]](#)
- Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60 or a Bruker instrument.[\[1\]](#) For quantitative results, the relaxation delay (d_1) should be at least five times the T_1 value of the signals of interest.[\[5\]](#) Standard pulse sequences, like the zgpr sequence for ^1H NMR with water suppression, are commonly used.[\[5\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule.[\[6\]](#)[\[7\]](#)

- Sample Preparation: For a liquid sample like **2,4-dimethylthiazole**, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[\[8\]](#) Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[\[7\]](#)

- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .[6]
- Data Analysis: The resulting spectrum shows absorption bands as a function of wavenumber (cm^{-1}). The positions and intensities of these bands are correlated with specific bond vibrations and functional groups within the molecule.[7]

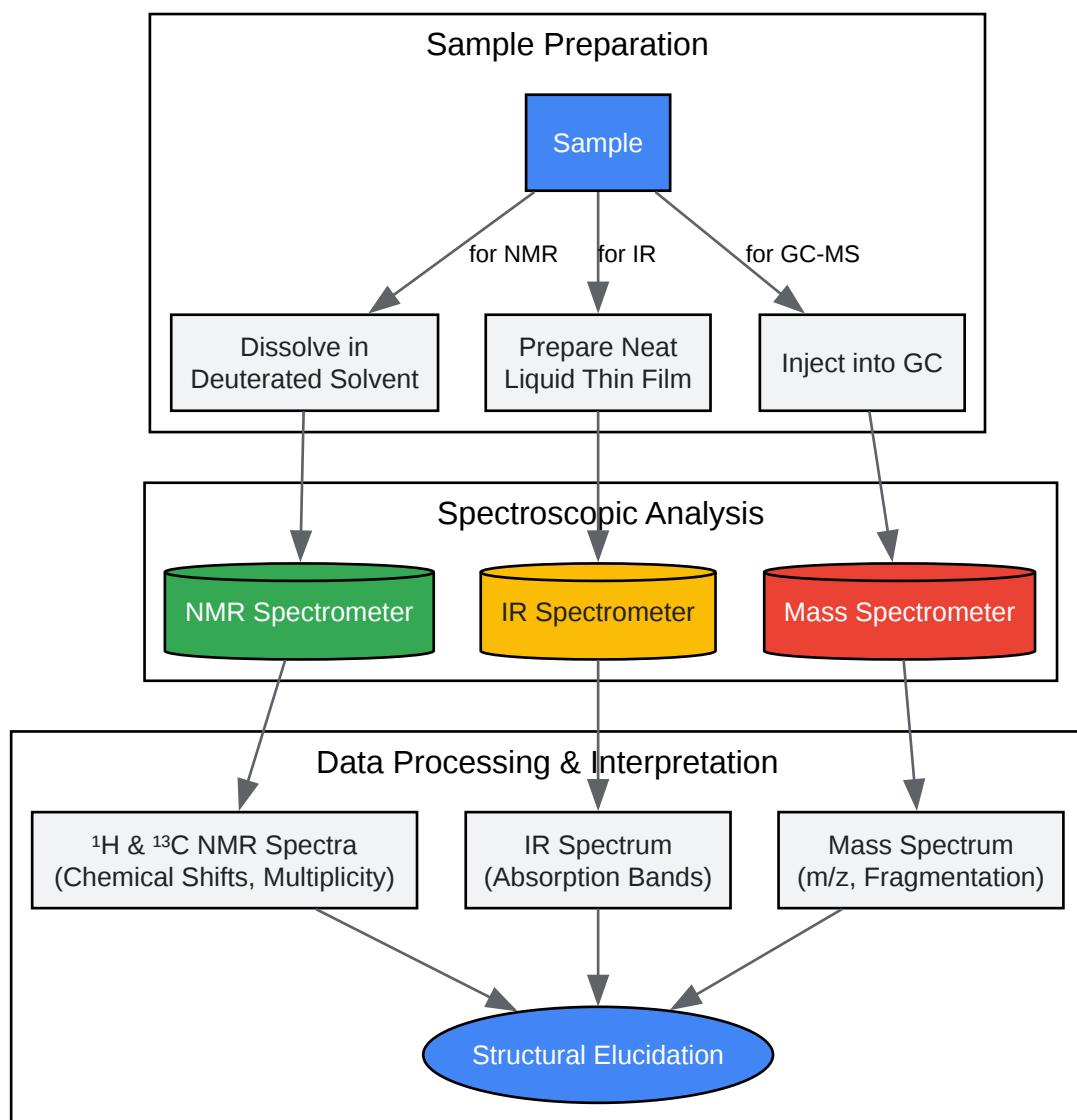
2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [9]

- Sample Introduction and Ionization: For a volatile compound like **2,4-dimethylthiazole**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[9] The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Analysis: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z . The molecular ion peak ($[\text{M}]^+$) gives the molecular weight of the compound, and the fragmentation pattern provides structural information.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of **2,4-Dimethylthiazole**.

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